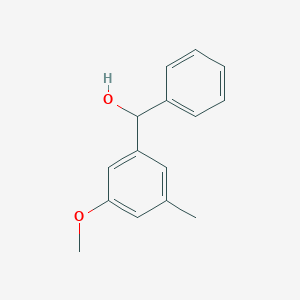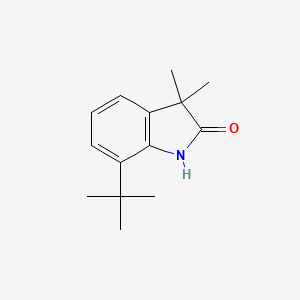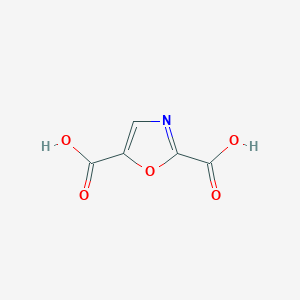
Oxazole-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole-2,5-dicarboxylic acid is a heterocyclic organic compound featuring an oxazole ring with carboxylic acid groups at the 2 and 5 positions. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of carboxylic acids with isocyanides in the presence of a phosphine catalyst. This method is advantageous due to its green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants . Another method involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and eco-friendly catalytic systems. The use of magnetic nanocatalysts has been highlighted for their efficiency and reusability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Oxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like iodine and bromine are used for substitution reactions.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylates.
Reduction: Oxazole-2,5-dimethanol.
Substitution: Halogenated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of oxazole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit enzymes like DNA topoisomerases and protein kinases, leading to anticancer effects. The compound can also interact with microbial cell walls, exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Oxazole-2,5-dicarboxylic acid can be compared with other similar compounds such as:
Isoxazole: Similar in structure but with nitrogen and oxygen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring with the oxazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C5H3NO5 |
|---|---|
Molekulargewicht |
157.08 g/mol |
IUPAC-Name |
1,3-oxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
HAWWGXFIQWPHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=N1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)

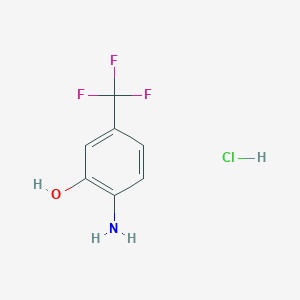

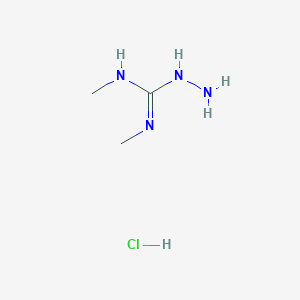
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
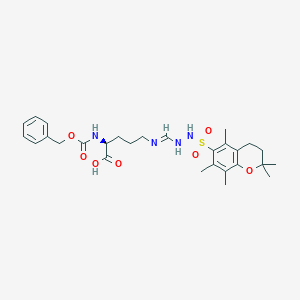
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)

